Clerodermic Acid Anti-Proliferative Activity in A549 Lung Cancer Cells
Clerodermic acid demonstrates moderate anti-proliferative activity against the A549 human lung cancer cell line. This activity was observed during a bioassay-guided fractionation process using an MTT assay. The measured potency is within the range of other isolated clerodane diterpenes, but its specific mechanism of action (HIF-1α inhibition) provides differentiation [1]. When compared to other clerodane diterpenes such as megalocarpodolide D and an epimeric mixture from *Croton oligandrus*, clerodermic acid exhibits a unique activity profile [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 35 μg/mL |
| Comparator Or Baseline | Megalocarpodolide D: 63.8 ± 13.8 µM; Epimeric mixture of crotonolins A and B: 128.6 ± 31.0 µM |
| Quantified Difference | Clerodermic acid is more potent than the epimeric mixture, but a direct conversion to µM is required for precise comparison with megalocarpodolide D. |
| Conditions | MTT assay on A549 human lung cancer cell line |
Why This Matters
This confirms clerodermic acid's viability as a cytotoxic lead compound and provides a benchmark for potency comparisons with other clerodane diterpenes in similar assays, guiding selection for further mechanism-based studies.
- [1] Bahadori, M. B., et al. (2018). Anti-proliferative activity-guided isolation of clerodermic acid from Salvia nemorosa L.: Geno/cytotoxicity and hypoxia-mediated mechanism of action. Food and Chemical Toxicology, 120, 155-163. View Source
- [2] Guetchueng, S., et al. (2018). Ent-Clerodane Diterpenes from the Bark of Croton oligandrus Pierre ex Hutch. and Assessment of Their Cytotoxicity against Human Cancer Cell Lines. Molecules, 23(2), 412. View Source
